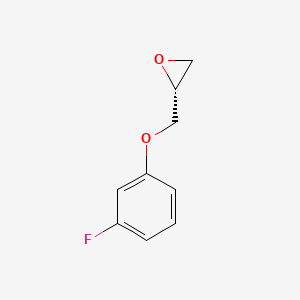

(R)-2-((3-Fluorophenoxy)methyl)oxirane

描述

Significance of Chiral Epoxide Scaffolds in Asymmetric Synthesis

Chiral epoxides are highly valuable intermediates in organic synthesis due to their inherent reactivity and stereochemical integrity. researchgate.netrsc.org The three-membered oxirane ring is strained, making it susceptible to nucleophilic ring-opening reactions, which proceed with high regio- and stereoselectivity. wikipedia.orgnih.gov This predictable reactivity allows for the controlled installation of two adjacent stereocenters, a common motif in many biologically active molecules. bohrium.com

The development of asymmetric epoxidation reactions, such as those pioneered by Sharpless, Jacobsen, and Shi, has provided access to a wide array of enantioenriched epoxides. wikipedia.org These chiral epoxides serve as versatile synthons, readily transformed into a variety of important functional groups, including 1,2-diols, amino alcohols, and ethers. rsc.org The ability to open the epoxide ring with a wide range of nucleophiles makes them a cornerstone of modern asymmetric synthesis, enabling the efficient construction of complex natural products and pharmaceutical agents. researchgate.netbohrium.com

Importance of Fluorinated Organic Compounds in Molecular Design

The incorporation of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. chemicalbook.commagritek.comuci.educhemicalbook.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of a molecule. chemicalbook.comresearchgate.net

Strategically placed fluorine atoms can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. magritek.comresearchgate.netnih.gov For instance, the introduction of a fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug. researchgate.net Furthermore, the strong electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions. magritek.com The use of fluorinated building blocks is a dominant approach in the discovery of new drugs, with a significant percentage of recently approved pharmaceuticals containing fluorine. uci.edu The radioisotope ¹⁸F is also a key component in positron emission tomography (PET) imaging agents. chemicalbook.commagritek.com

Overview of (R)-2-((3-Fluorophenoxy)methyl)oxirane as a Preeminent Chiral Building Block

This compound, with the chemical formula C₉H₉FO₂, combines the advantageous features of both a chiral epoxide and a fluorinated aromatic ring. This unique combination makes it a highly sought-after chiral building block in synthetic chemistry. nih.govnih.govchembk.com

The presence of the chiral epoxide moiety provides a reactive handle for stereoselective transformations, while the 3-fluorophenyl group can impart desirable properties to the target molecule, such as enhanced metabolic stability or improved binding interactions. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those containing a 1-amino-3-aryloxy-2-propanol core structure, which is a common feature in many β-adrenergic blocking agents (β-blockers).

The synthesis of this compound itself can be achieved through various methods, including the reaction of 3-fluorophenol (B1196323) with an excess of (R)-epichlorohydrin. The nucleophilic attack of the phenoxide on the epoxide of epichlorohydrin, followed by an intramolecular cyclization, yields the desired product.

The utility of this compound is exemplified in the synthesis of chiral β-amino alcohols. The regioselective ring-opening of the epoxide with an amine, such as isopropylamine, leads to the formation of (R)-1-amino-3-(3-fluorophenoxy)propan-2-ol, a key intermediate for certain β-blockers. This reaction proceeds with high fidelity, preserving the stereochemical information encoded in the starting epoxide.

While specific, detailed research findings on the extensive applications of this compound are not widely published in publicly accessible literature, its structural motifs are present in various patented pharmaceutical compounds. Its importance lies in its ability to provide a convergent and stereocontrolled route to complex, fluorinated chiral molecules.

Below is a data table summarizing some of the known physical and chemical properties of this compound and related compounds. Due to the limited availability of specific experimental data for this exact compound in the public domain, some values are based on closely related analogs like phenyl glycidyl (B131873) ether.

| Property | Value |

| Chemical Formula | C₉H₉FO₂ |

| Molecular Weight | 168.16 g/mol |

| CAS Number | 1055967-13-9 |

| Appearance | Colorless liquid or solid |

| Boiling Point (of Phenyl Glycidyl Ether) | 245 °C |

| Density (of Phenyl Glycidyl Ether) | 1.11 g/cm³ |

| Refractive Index (of Phenyl Glycidyl Ether) | 1.531 |

Structure

3D Structure

属性

分子式 |

C9H9FO2 |

|---|---|

分子量 |

168.16 g/mol |

IUPAC 名称 |

(2R)-2-[(3-fluorophenoxy)methyl]oxirane |

InChI |

InChI=1S/C9H9FO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m0/s1 |

InChI 键 |

SESYYUSVZQAGGO-VIFPVBQESA-N |

手性 SMILES |

C1[C@@H](O1)COC2=CC(=CC=C2)F |

规范 SMILES |

C1C(O1)COC2=CC(=CC=C2)F |

产品来源 |

United States |

Asymmetric Synthetic Methodologies for R 2 3 Fluorophenoxy Methyl Oxirane

Enantioselective Approaches to Epoxide Construction

The creation of the chiral epoxide ring with the correct (R)-configuration can be achieved through two main strategic approaches: direct nucleophilic displacement reactions using enantiopure building blocks, and catalytic asymmetric reactions that either introduce chirality during the epoxide formation or resolve a racemic mixture.

Synthesis via Nucleophilic Displacement Reactions

One of the most direct and widely utilized methods for synthesizing (R)-2-((3-Fluorophenoxy)methyl)oxirane involves the coupling of an enantiomerically pure three-carbon building block with 3-fluorophenol (B1196323). This approach leverages the principles of the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide or related electrophile. wikipedia.orgmasterorganicchemistry.com The stereochemical integrity of the chiral precursor is transferred directly to the final product.

The most common pathway employs (R)-glycidol as the chiral starting material. The synthesis proceeds via the deprotonation of 3-fluorophenol with a suitable base to form the corresponding 3-fluorophenoxide anion. This nucleophile then attacks the electrophilic terminal carbon of the (R)-glycidol derivative, leading to the formation of the desired ether linkage. The inherent chirality of (R)-glycidol ensures the (R)-configuration of the resulting product, this compound. evitachem.com

The reaction is typically performed by first activating the hydroxyl group of (R)-glycidol by converting it into a better leaving group, such as a tosylate ((R)-glycidyl tosylate), or by using a related chiral electrophile like (R)-epichlorohydrin. The phenoxide then displaces the leaving group in a classic SN2 reaction, which proceeds with inversion of configuration at the site of attack. However, since the attack occurs at the primary carbon which is not the stereocenter, the configuration of the chiral carbon is retained.

A common route involves the reaction of 3-fluorophenol with (R)-glycidol under basic conditions, which facilitates the formation of the phenoxide nucleophile. evitachem.com This method is efficient, with reported yields generally ranging from 65% to over 80%, depending on the specific reaction conditions employed. evitachem.com

The efficiency of the Williamson ether synthesis for preparing this compound is highly dependent on the choice of base and solvent. The base must be strong enough to deprotonate the weakly acidic 3-fluorophenol (pKa ≈ 9.3) to generate a sufficient concentration of the nucleophilic phenoxide. Common bases for this transformation include alkali metal hydroxides (NaOH, KOH) and carbonates (K₂CO₃, Cs₂CO₃). evitachem.comjk-sci.com

The solvent plays a crucial role in mediating the reaction. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are known to accelerate SN2 reactions by effectively solvating the cation of the base while leaving the anion relatively free and highly nucleophilic. jk-sci.com Less polar solvents like toluene or dichloromethane (B109758) (DCM) are also frequently used. evitachem.com

The primary competing side reaction is the base-catalyzed elimination of the alkylating agent, though this is less of a concern with primary electrophiles like glycidol derivatives. wikipedia.orglibretexts.org Another potential issue is C-alkylation of the ambident phenoxide nucleophile, although O-alkylation is generally favored under these conditions. wikipedia.org The selection of a moderately strong base and an appropriate solvent is key to maximizing the yield of the desired ether product.

Table 1: Representative Conditions for Glycidol-Phenol Coupling

| Base | Solvent | Temperature | Typical Yield | Reference |

| NaOH / K₂CO₃ | Toluene / DCM | Room Temp. | 65-80% | evitachem.com |

| Cs₂CO₃ | DMF | Room Temp. | >80% | jk-sci.com |

| NaH | THF / DMF | 0 °C to RT | High | jk-sci.com |

This table is illustrative, based on typical conditions for Williamson ether synthesis involving phenols.

Catalytic Asymmetric Epoxidation and Kinetic Resolution Strategies

An alternative to using pre-existing chiral building blocks is to generate the stereocenter through a catalytic asymmetric process. These methods include the direct asymmetric epoxidation of a prochiral olefin or the kinetic resolution of a racemic epoxide.

The Jacobsen hydrolytic kinetic resolution (HKR) is a highly effective method for resolving racemic terminal epoxides. nih.gov This reaction utilizes a chiral (salen)Co(III) complex as a catalyst to enantioselectively hydrolyze one enantiomer of a racemic epoxide, leaving the other, unreacted enantiomer in high enantiomeric excess.

In the context of synthesizing the target compound, one would start with racemic 2-((3-fluorophenoxy)methyl)oxirane. By employing the (S,S)-Jacobsen catalyst, the (S)-epoxide would be selectively hydrolyzed to the corresponding diol, (R)-3-(3-fluorophenoxy)propane-1,2-diol. This leaves the desired this compound unreacted and therefore enantiomerically enriched. The HKR is renowned for its broad substrate scope and ability to deliver both the unreacted epoxide and the resulting 1,2-diol in very high enantiomeric purity (>99% ee is common). nih.gov The process is also practical as it uses water as the resolving agent and requires low catalyst loadings.

While the Jacobsen HKR resolves a racemic mixture, other catalytic methods can directly form the chiral epoxide from a prochiral precursor. The most relevant precursor for this compound would be 3-fluorophenyl allyl ether.

One of the most powerful and historically significant methods for asymmetric epoxidation is the Sharpless Asymmetric Epoxidation (SAE). wikipedia.orgorganic-chemistry.org However, the classic SAE is specifically designed for the epoxidation of allylic alcohols. mdpi.comresearchgate.netlibretexts.org Therefore, a direct application to 3-fluorophenyl allyl ether is not feasible. An indirect but highly effective strategy involves the SAE of allyl alcohol itself. Using D-(-)-diethyl tartrate (D-(-)-DET) as the chiral ligand, allyl alcohol can be epoxidized to (R)-glycidol with high enantioselectivity. ewha.ac.kr This enantiopure (R)-glycidol can then be used in the nucleophilic displacement reaction described in section 2.1.1.1.

For the direct epoxidation of the unfunctionalized olefin in 3-fluorophenyl allyl ether, other catalytic systems are required. The Jacobsen-Katsuki epoxidation, which employs a chiral (salen)manganese(III) complex, is effective for the asymmetric epoxidation of various olefins, including cis-disubstituted and other unfunctionalized alkenes. Additionally, the field of asymmetric organocatalysis has produced methods, such as those using chiral ketones derived from fructose, that can catalyze the epoxidation of olefins with high enantioselectivity using relatively simple and environmentally benign oxidants. nih.govnih.govresearchgate.net These advanced methods represent viable, albeit potentially more complex, alternatives for the direct asymmetric synthesis of the target oxirane from its corresponding allyl ether.

Strategies for Introduction of the Fluorophenoxy Moiety

The formation of the ether linkage between the three-carbon backbone and the 3-fluorophenyl group is a critical step in the synthesis of this compound. This can be achieved through two main strategies: the etherification of a pre-existing chiral C3 building block or the late-stage introduction of the fluorine atom onto a phenol precursor.

Etherification of Chiral Glycidol Derivatives

A common and effective method for the synthesis of this compound involves the etherification of a chiral glycidol derivative with 3-fluorophenol. This approach leverages the readily available pool of chiral C3 synthons, such as (R)-glycidol and its derivatives. The Williamson ether synthesis is the cornerstone of this methodology, wherein the phenoxide of 3-fluorophenol acts as a nucleophile, attacking an electrophilic carbon on the chiral glycidol unit.

A highly effective electrophile for this reaction is (R)-glycidyl tosylate, which can be synthesized from (R)-glycidol. The tosylate group is an excellent leaving group, facilitating the nucleophilic substitution by the 3-fluorophenoxide ion. The reaction is typically carried out in the presence of a base to deprotonate the 3-fluorophenol, generating the nucleophilic phenoxide.

The choice of base and solvent system can significantly influence the reaction's efficiency and yield. Various bases such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) have been employed. The reaction conditions, including temperature and solvent, are optimized to ensure complete reaction and minimize side products. While specific data for the (R)-enantiomer is not extensively published, the conditions are analogous to those reported for the synthesis of the (S)-enantiomer.

| Base | Solvent | Temperature (°C) | Reported Yield (%) for (S)-enantiomer |

|---|---|---|---|

| NaOH | Dichloromethane (DCM) | 0 to 25 | 65 |

| K₂CO₃ | Toluene | 25 | 78 |

| Cs₂CO₃ | Tetrahydrofuran (B95107) (THF) | 60 | 82 |

This table presents data for the synthesis of the (S)-enantiomer, which is expected to be comparable for the (R)-enantiomer under similar conditions.

Phase-transfer catalysis can also be employed to facilitate the reaction between the aqueous phenoxide solution and the organic-soluble glycidyl (B131873) derivative, often leading to improved yields and milder reaction conditions.

Late-Stage Fluorination Approaches for Phenol Precursors

An alternative strategy involves the formation of the ether linkage first, using a non-fluorinated phenol, followed by a late-stage fluorination step. This approach would begin with the synthesis of a precursor molecule, such as (R)-2-((3-hydroxyphenoxy)methyl)oxirane. The key transformation would then be the selective introduction of the fluorine atom at the meta-position of the phenol ring.

Deoxyfluorination of phenols is a modern synthetic method that allows for the direct conversion of a hydroxyl group to a fluorine atom. Reagents such as PhenoFluor™ and its derivatives have been developed for this purpose. sigmaaldrich.comharvard.eduacs.org These reagents offer a one-step method for the ipso-substitution of the phenolic hydroxyl group with fluorine. sigmaaldrich.com

Proposed Late-Stage Fluorination Reaction:

(R)-2-((3-hydroxyphenoxy)methyl)oxirane + Deoxyfluorinating Agent → this compound

The primary challenge in this approach is the chemoselectivity of the fluorinating reagent. The reagent must selectively react with the phenolic hydroxyl group without affecting the epoxide ring, which is also susceptible to nucleophilic attack. The reaction conditions would need to be carefully optimized to avoid ring-opening of the oxirane. While this strategy is conceptually elegant, its practical application for the synthesis of this compound would require careful investigation to ensure the stability of the epoxide moiety under the fluorination conditions. The functional group tolerance of modern deoxyfluorination reagents makes this a plausible, albeit challenging, synthetic route. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of R 2 3 Fluorophenoxy Methyl Oxirane

Epoxide Ring-Opening Reactions

The strained three-membered ring of epoxides makes them susceptible to ring-opening reactions, a pivotal transformation in organic synthesis. (R)-2-((3-Fluorophenoxy)methyl)oxirane, with its chiral center and fluorinated aromatic moiety, undergoes such reactions to yield a variety of functionalized products. These reactions can be broadly categorized into nucleophilic and acid-catalyzed pathways, each with distinct mechanistic features and outcomes.

Nucleophilic Ring-Opening Pathways

Nucleophilic ring-opening of epoxides is a cornerstone of synthetic chemistry, providing a direct route to 1,2-difunctionalized compounds. researchgate.net In the case of this compound, the reaction involves the attack of a nucleophile on one of the two carbon atoms of the oxirane ring, leading to the cleavage of a carbon-oxygen bond.

The regioselectivity of the nucleophilic attack on unsymmetrical epoxides is a critical aspect that dictates the structure of the final product. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism. libretexts.org This mechanism favors the nucleophilic attack at the less sterically hindered carbon atom. For this compound, this corresponds to the terminal carbon of the oxirane ring. This preference is attributed to minimizing steric hindrance between the incoming nucleophile and the substituents on the epoxide. fiveable.me

The stereochemistry of the reaction is also well-defined. The SN2 attack occurs from the backside of the carbon-oxygen bond, resulting in an inversion of configuration at the stereocenter that is attacked. libretexts.org This stereospecificity is crucial for the synthesis of enantiomerically pure compounds.

| Factor | Governing Principle | Predicted Outcome for this compound |

|---|---|---|

| Regioselectivity | SN2 Mechanism: Attack at the less sterically hindered carbon. fiveable.me | Preferential attack at the terminal methylene (B1212753) carbon of the oxirane ring. |

| Stereochemistry | Backside attack leading to inversion of configuration at the reaction center. libretexts.org | Formation of a product with inverted stereochemistry at the site of nucleophilic attack. |

A wide array of nucleophiles can be employed in the ring-opening of this compound, leading to a diverse range of products.

Amines: The reaction of epoxides with amines, known as aminolysis, is a fundamental method for the synthesis of β-amino alcohols. researchgate.net These compounds are valuable intermediates in the preparation of many biologically active molecules. researchgate.net Both primary and secondary amines can serve as effective nucleophiles, attacking the less substituted carbon of the oxirane ring to yield the corresponding amino alcohol. researchgate.netresearchgate.net The reaction is often carried out under neat conditions or in a suitable solvent.

Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and readily open the epoxide ring to form β-hydroxy sulfides. These reactions are typically performed under basic conditions to generate the more nucleophilic thiolate anion.

Alcohols: Alcohols can also act as nucleophiles, although they are generally less reactive than amines or thiols. The reaction is often catalyzed by either an acid or a base to enhance the reactivity of the alcohol or the epoxide, respectively. The product of this reaction is a β-hydroxy ether.

Carbon Nucleophiles: Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent carbon nucleophiles that can open the epoxide ring to form new carbon-carbon bonds. This reaction is a valuable tool for extending the carbon chain and creating more complex molecular architectures.

| Nucleophile | General Product Class |

|---|---|

| Amine (R₂NH) | β-Amino alcohol |

| Thiol (RSH) | β-Hydroxy sulfide |

| Alcohol (ROH) | β-Hydroxy ether |

| Grignard Reagent (RMgX) | Alcohol with extended carbon chain |

To enhance the efficiency and selectivity of epoxide ring-opening reactions, various catalysts have been developed. Lewis acids are commonly employed to activate the epoxide by coordinating to the oxygen atom, making the carbon atoms more electrophilic. mdpi.com This activation facilitates the attack by weaker nucleophiles. A variety of metal-based catalysts, including those based on aluminum, zirconium, and indium, have been shown to be effective in promoting the regioselective ring-opening of epoxides. rsc.orgrroij.comresearchgate.net For instance, cationic aluminum salen catalysts have demonstrated the ability to control the regioselectivity of the nucleophilic attack on unsymmetrical epoxides. rsc.org The choice of catalyst can significantly influence the reaction conditions required and can sometimes alter the regiochemical outcome. rroij.com

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of an acid catalyst, the mechanism of epoxide ring-opening is altered, leading to different regiochemical outcomes compared to nucleophilic pathways. chimia.ch

The first step in an acid-catalyzed ring-opening is the protonation of the epoxide oxygen by the acid. libretexts.orgkhanacademy.org This protonation creates a good leaving group (a hydroxyl group) and activates the epoxide ring towards nucleophilic attack. libretexts.org The subsequent step involves the attack of a nucleophile.

The nature of the intermediate in acid-catalyzed epoxide opening is a subject of discussion and is believed to be a hybrid between an SN1 and SN2 mechanism. libretexts.orglibretexts.org After protonation, the C-O bonds of the epoxide are weakened. A partial positive charge develops on the carbon atoms, with a greater degree of positive charge residing on the more substituted carbon atom due to the stabilizing effects of alkyl or aryl groups. libretexts.orglibretexts.org This species is often described as having significant "carbocation-like" character. openstax.org

| Feature | Nucleophilic (Basic/Neutral) Conditions | Acid-Catalyzed Conditions |

|---|---|---|

| Initial Step | Direct attack of the nucleophile on the epoxide ring. | Protonation of the epoxide oxygen. khanacademy.org |

| Intermediate | SN2-like transition state. libretexts.org | Protonated epoxide with significant carbocationic character at the more substituted carbon. libretexts.orglibretexts.org |

| Regioselectivity | Attack at the less sterically hindered carbon (anti-Markovnikov). fiveable.me | Attack at the more substituted carbon (Markovnikov). libretexts.org |

| Stereochemistry | Inversion of configuration. fiveable.me | Inversion of configuration. fiveable.me |

Stereoelectronic Factors Influencing Site Selectivity

The ring-opening of unsymmetrical epoxides, such as this compound, by a nucleophile can theoretically occur at either of the two carbon atoms of the epoxide ring. The regioselectivity of this attack is governed by a combination of steric and electronic factors. In general, under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, where the nucleophile preferentially attacks the less sterically hindered carbon atom. d-nb.info

For this compound, the terminal methylene carbon of the oxirane is less sterically encumbered than the chiral methine carbon. Consequently, nucleophilic attack is generally expected to occur at this position. This regioselectivity is crucial for the synthesis of chiral compounds where the stereochemistry of the epoxide is transferred to the product.

Table 1: General Principles of Regioselectivity in Epoxide Ring-Opening Reactions

| Reaction Condition | Predominant Mechanism | Site of Nucleophilic Attack | Controlling Factors |

| Basic / Neutral | SN2 | Less substituted carbon | Steric hindrance |

| Acidic | SN1-like | More substituted carbon | Carbocation stability |

Transformations Involving the Fluorophenyl Ether Linkage

The fluorophenyl ether linkage in this compound is generally stable under a variety of reaction conditions, particularly those targeting the epoxide ring. Ether linkages, especially aryl ethers, are known for their chemical robustness.

Cleavage of the C-O bond of an aryl ether typically requires harsh reaction conditions, such as strong acids (e.g., HBr or HI) at high temperatures or potent reducing agents. The stability of the aryl-oxygen bond is attributed to the sp² hybridization of the aromatic carbon and the delocalization of the oxygen lone pairs into the aromatic ring. While general methods for ether cleavage exist, specific studies detailing the transformation of the 3-fluorophenyl ether linkage within the context of this compound or its derivatives are not extensively reported. The presence of the fluorine atom on the phenyl ring may influence the reactivity of the ether bond, but specific data on this is scarce.

Stereoselective Conversion to Other Chiral Functional Groups

This compound serves as a valuable chiral synthon for the stereoselective synthesis of various functionalized molecules, most notably β-amino alcohols and 1,2-diols. The inherent chirality of the epoxide is transferred to the product in a predictable manner through stereospecific ring-opening reactions.

The reaction of this compound with amines is a common method for the synthesis of chiral β-amino alcohols. This reaction typically proceeds via an SN2 mechanism, resulting in the inversion of configuration at the carbon atom undergoing nucleophilic attack. When the attack occurs at the terminal, less substituted carbon, the resulting product is a chiral 1-amino-3-(3-fluorophenoxy)propan-2-ol (B2364290) derivative with a defined stereochemistry. These β-amino alcohol moieties are key structural features in many pharmaceutical compounds, including β-blockers like propranolol (B1214883) and its analogues. nih.govresearchgate.net

Similarly, the hydrolysis of the epoxide, either under acidic or basic conditions, leads to the formation of a chiral 1,2-diol, specifically (R)-3-(3-fluorophenoxy)propane-1,2-diol. This transformation is also stereospecific.

While the general utility of chiral epoxides in these conversions is well-established, specific research findings with detailed experimental data and yields for the stereoselective conversion of this compound to a wide range of other chiral functional groups are not comprehensively documented in the available literature.

Applications of R 2 3 Fluorophenoxy Methyl Oxirane As a Chiral Building Block

Construction of Enantioenriched Organic Compounds.nih.gov

The strained three-membered ring of (R)-2-((3-Fluorophenoxy)methyl)oxirane is susceptible to nucleophilic attack, a characteristic that is extensively exploited in the synthesis of various chiral compounds. The regioselective ring-opening of the epoxide by a diverse range of nucleophiles, primarily at the less sterically hindered carbon atom, proceeds with inversion of configuration, allowing for the predictable and controlled installation of new stereocenters.

Synthesis of Chiral Alcohols and Diols

The reaction of this compound with oxygen-based nucleophiles provides a direct route to chiral 1,2-diols and their derivatives. For instance, hydrolysis of the epoxide under acidic or basic conditions yields (R)-3-(3-fluorophenoxy)propane-1,2-diol. This diol can serve as a precursor to more complex molecules.

The versatility of this building block is further demonstrated in its reaction with various alcohols and phenols. This reaction, typically catalyzed by a base, leads to the formation of chiral mono-ethers of glycerol, which are important structural motifs in many biologically active compounds.

| Nucleophile | Product | Reaction Conditions | Application of Product |

| Water (H₂O) | (R)-3-(3-fluorophenoxy)propane-1,2-diol | Acid or base catalysis | Precursor for further synthetic transformations |

| Alcohols (R'-OH) | (R)-1-(3-fluorophenoxy)-3-(alkoxy)propan-2-ol | Base catalysis | Intermediate for glyceride synthesis |

| Phenols (Ar-OH) | (R)-1-(3-fluorophenoxy)-3-(aryloxy)propan-2-ol | Base catalysis | Building block for complex ethers |

Formation of Substituted Ethers and Amines

Nitrogen nucleophiles, such as ammonia, primary amines, and secondary amines, readily open the epoxide ring of this compound to afford a variety of chiral amino alcohols. These products are particularly significant as they form the core structure of many β-adrenergic blocking agents (beta-blockers), a class of drugs used to manage cardiovascular diseases. nih.gov The reaction of the oxirane with an appropriate amine leads to the corresponding (R)-1-(alkylamino)-3-(3-fluorophenoxy)propan-2-ol.

The synthesis of these chiral amino alcohols is a testament to the utility of this compound as a key intermediate in pharmaceutical synthesis.

| Amine Nucleophile | Product | Significance |

| Isopropylamine | (R)-1-(3-fluorophenoxy)-3-(isopropylamino)propan-2-ol | Core structure of various beta-blockers |

| tert-Butylamine | (R)-1-(tert-butylamino)-3-(3-fluorophenoxy)propan-2-ol | Key intermediate for beta-blocker synthesis |

| Dimethylamine | (R)-1-(dimethylamino)-3-(3-fluorophenoxy)propan-2-ol | Precursor for various CNS active compounds |

Asymmetric Synthesis of Complex Heterocyclic Systems

The strategic use of this compound extends to the synthesis of complex heterocyclic systems, where the stereochemistry of the final product is dictated by the chirality of the starting epoxide.

Stereocontrolled Access to Tetrahydrofuran (B95107) Derivatives

The synthesis of substituted tetrahydrofurans, a common motif in many natural products and biologically active molecules, can be achieved through intramolecular cyclization of derivatives of this compound. nih.gov A common strategy involves the ring-opening of the epoxide with an allyl nucleophile, followed by an intramolecular cyclization reaction. For instance, reaction with allyl alcohol in the presence of a base would yield an intermediate that, upon activation of the terminal alkene, can undergo cyclization to form a substituted tetrahydrofuran with controlled stereochemistry.

| Intermediate | Cyclization Method | Product |

| (R)-1-(allyloxy)-3-(3-fluorophenoxy)propan-2-ol | Acid-catalyzed cyclization | Substituted tetrahydrofuran derivative |

| Corresponding tosylate or mesylate | Base-induced intramolecular Sₙ2 reaction | Substituted tetrahydrofuran derivative |

Precursors for Other Chiral Oxygen Heterocycles

While direct transformation into oxetanes is less common, derivatives of the diol obtained from the hydrolysis of this compound can serve as precursors for other chiral oxygen heterocycles. For example, selective activation of the primary alcohol of (R)-3-(3-fluorophenoxy)propane-1,2-diol followed by intramolecular nucleophilic attack by the secondary alcohol can lead to the formation of larger ring systems, such as substituted 1,4-dioxanes, although this is a more complex synthetic sequence.

Development of Advanced Synthetic Intermediates for Target Molecules

This compound has proven to be a crucial starting material for the synthesis of advanced intermediates for various high-value target molecules, particularly in the pharmaceutical industry.

One notable example is its potential application in the synthesis of Dapoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI) used for the treatment of premature ejaculation. The synthesis of Dapoxetine involves the coupling of a chiral amino alcohol with a naphthyl moiety. The requisite chiral amino alcohol precursor can be conceptually derived from the ring-opening of an appropriate chiral epoxide. While specific literature detailing the direct use of this compound for Dapoxetine is not prevalent, the analogous chemistry is well-established. For instance, a key intermediate for a related compound, (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, can be synthesized from a chiral epoxide precursor. google.com

The general synthetic strategy involves the nucleophilic opening of the epoxide with a suitable amine, followed by further functionalization to introduce the required aromatic groups. The stereochemistry of the final product is directly inherited from the starting chiral epoxide.

| Target Molecule (or Analogue) | Key Intermediate from this compound | Synthetic Transformation |

| Dapoxetine Analogue | (R)-1-(dimethylamino)-3-(3-fluorophenoxy)propan-2-ol | Nucleophilic ring-opening with dimethylamine |

| Beta-Blockers | (R)-1-(alkylamino)-3-(3-fluorophenoxy)propan-2-ol | Nucleophilic ring-opening with various primary amines |

Application in Multi-Step Total Syntheses (e.g., CMI-977 (LDP-977) Analogues)

The utility of chiral epoxides, such as this compound, is prominently demonstrated in the total synthesis of complex molecules like CMI-977 (also known as LDP-977) and its analogues. CMI-977 is a potent inhibitor of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in conditions like asthma. The specific stereochemistry of CMI-977 is crucial for its biological activity, necessitating a stereocontrolled synthetic approach.

While the direct synthesis of CMI-977 using this compound is not extensively documented in publicly available literature, the synthesis of analogues follows a similar strategy where a chiral epoxide is a key starting material. For instance, a stereoselective total synthesis of a CMI-977 analogue has been reported starting from 4-fluorophenol. In this synthesis, a key chiral epoxide is prepared using Jacobsen's hydrolytic kinetic resolution of the corresponding racemic epoxide. nih.gov This resolved chiral epoxide then undergoes a series of transformations to construct the core structure of the CMI-977 analogue.

The general synthetic strategy involves the nucleophilic opening of the chiral epoxide, which sets the stereochemistry of one of the chiral centers in the target molecule. The remainder of the molecule is then elaborated from this key intermediate. The use of this compound in a similar synthetic sequence would be expected to yield CMI-977 or its analogues with the desired stereochemistry dictated by the starting epoxide.

A plausible synthetic route for a CMI-977 analogue starting from a chiral epoxide is outlined in the table below. This sequence highlights the importance of the initial stereocenter in guiding the stereochemical outcome of the subsequent steps.

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

| 1 | Epoxide Ring Opening | Nucleophile (e.g., an organocuprate) | Acyclic alcohol with a new stereocenter |

| 2 | Protection of Alcohol | Protecting group (e.g., silyl (B83357) ether) | Protected alcohol |

| 3 | Functional Group Interconversion | Oxidation, olefination, etc. | Elaboration of the carbon skeleton |

| 4 | Cyclization | Acid or base catalysis | Formation of the tetrahydrofuran ring |

| 5 | Side Chain Installation | Coupling reaction | Introduction of the butynyl side chain |

| 6 | Deprotection and Final Modification | Deprotecting agents | Final CMI-977 analogue |

This multi-step synthesis underscores the role of this compound as a critical starting material for introducing chirality early in the synthetic sequence, which is often a more efficient strategy than resolving enantiomers at a later stage.

Derivatization for Stereochemical Proof-of-Concept Studies

The determination and confirmation of stereochemistry are paramount in the synthesis of chiral molecules. This compound can be derivatized in stereochemical proof-of-concept studies to verify its absolute configuration or to assign the stereochemistry of new chiral centers created from its reactions. A common method for this is through the use of chiral derivatizing agents (CDAs) in conjunction with nuclear magnetic resonance (NMR) spectroscopy.

One of the most widely used CDAs is Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). The principle involves reacting the chiral alcohol, obtained from the ring-opening of the epoxide, with both enantiomers of Mosher's acid chloride, (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, to form a pair of diastereomeric esters. These diastereomers will have distinct NMR spectra, particularly in the chemical shifts of the protons near the newly formed ester linkage.

A hypothetical workflow for a stereochemical proof-of-concept study using this compound is as follows:

Epoxide Ring Opening: The oxirane ring of this compound is opened with a simple nucleophile, for example, a hydride source like lithium aluminum hydride (LiAlH4), to yield the corresponding chiral secondary alcohol, (R)-1-(3-fluorophenoxy)propan-2-ol.

Derivatization with Mosher's Acid: The resulting alcohol is then divided into two portions. One portion is reacted with (R)-(-)-MTPA-Cl, and the other with (S)-(+)-MTPA-Cl, typically in the presence of a base like pyridine, to form the respective diastereomeric Mosher's esters.

NMR Analysis: The ¹H NMR spectra of the two diastereomeric esters are recorded and compared. The differences in the chemical shifts (Δδ = δS - δR) for the protons near the stereocenter are analyzed. According to the empirical model developed by Mosher, the protons that lie on the same side as the phenyl group of the MTPA moiety in the most stable conformation will be shielded (shifted to a higher field), while those on the same side as the methoxy (B1213986) group will be deshielded (shifted to a lower field). By analyzing these shifts, the absolute configuration of the original alcohol, and by extension the starting epoxide, can be confirmed.

The data from such an analysis can be tabulated as follows:

| Proton | δ [(R)-MTPA ester] (ppm) | δ [(S)-MTPA ester] (ppm) | Δδ (δS - δR) (ppm) |

| Hα (proton on the stereocenter) | Hypothetical value | Hypothetical value | Hypothetical value |

| Protons on adjacent carbons | Hypothetical value | Hypothetical value | Hypothetical value |

This method provides a robust and non-destructive way to establish the stereochemistry of chiral building blocks like this compound and the products derived from them, which is a critical step in ensuring the stereochemical integrity of the final target molecule in a multi-step synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional and two-dimensional experiments is employed to assign the signals of all hydrogen, carbon, and fluorine nuclei within the molecule.

One-dimensional NMR spectra provide fundamental information about the chemical environment of the active nuclei.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The expected signals for this compound include multiplets for the aromatic protons on the 3-fluorophenoxy ring, a multiplet for the oxirane methine proton (CH), and distinct signals for the diastereotopic protons of the oxirane CH₂ group and the bridging OCH₂ group.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon atoms in the molecule. openstax.org Key signals would correspond to the carbons of the oxirane ring, the methylene (B1212753) bridge carbon, and the six distinct carbons of the 3-fluorophenyl group. organicchemistrydata.orglibretexts.org The carbon directly bonded to the fluorine atom would exhibit a large coupling constant (¹JCF). rsc.org

¹⁹F NMR: The fluorine-19 NMR spectrum is simpler, typically showing a single resonance for the fluorine atom on the phenyl ring. nih.gov The chemical shift of this signal is highly sensitive to the electronic environment. nih.gov Fluorine's high natural abundance (100%) and large gyromagnetic ratio make ¹⁹F NMR a very sensitive technique. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are approximate values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxirane CH | ~3.1 - 3.4 | ~50 - 52 |

| Oxirane CH₂ | ~2.7 - 2.9 | ~44 - 46 |

| OCH₂ | ~3.9 - 4.2 | ~69 - 72 |

| Aromatic CH (ortho to F) | ~6.6 - 6.8 | ~103 - 107 (d, ²JCF) |

| Aromatic CH (para to F) | ~6.7 - 6.9 | ~110 - 114 (d, ⁴JCF) |

| Aromatic CH (ortho to O) | ~6.7 - 6.9 | ~108 - 112 (d, ⁴JCF) |

| Aromatic CH (meta to F, para to O) | ~7.1 - 7.3 | ~130 - 132 (d, ⁴JCF) |

| Aromatic C-O | - | ~158 - 160 (d, ³JCF) |

| Aromatic C-F | - | ~161 - 165 (d, ¹JCF) |

2D NMR experiments are essential for unambiguously assigning the signals from 1D spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity within the oxirane ring and confirm the relationships between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. columbia.edunih.gov This technique is highly sensitive and definitively links the proton assignments to their corresponding carbon signals, for example, connecting the oxirane CH proton signal to the oxirane CH carbon signal. columbia.edumdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. utoronto.ca It can provide insights into the molecule's preferred conformation.

To determine the enantiomeric excess (ee) of a sample of this compound, a chiral solvating agent (CSA) can be used. researchgate.net When a CSA is added to a solution of the chiral analyte, it forms transient, diastereomeric complexes with the R and S enantiomers. rsc.orgelsevierpure.com These diastereomeric complexes have slightly different chemical environments, which can lead to the separation of specific proton signals in the ¹H NMR spectrum. rsc.org The enantiomeric excess can then be accurately calculated by integrating the well-resolved signals corresponding to each enantiomer. elsevierpure.com

Stereochemical analysis can also be performed using chiral derivatizing agents (CDAs). A CDA is a chiral molecule that reacts with the analyte to form stable diastereomers. elsevierpure.com For an oxirane like this compound, a CDA could be chosen to react with and open the epoxide ring. The resulting diastereomeric products will have distinct NMR spectra, allowing for their differentiation and quantification. This method can be used to confirm the absolute configuration of the starting material if the reaction mechanism and the CDA's stereochemistry are known.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental formula of this compound. nih.gov HRMS instruments can measure the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). rsc.org This precision allows for the unambiguous determination of the molecular formula from the exact mass, as very few combinations of atoms will match the measured value. researchgate.netuni.lu The expected monoisotopic mass provides a target for this experimental verification.

Table 2: Molecular Formula and Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉FO₂ sigmaaldrich.com |

| Molecular Weight (Average) | 168.16 g/mol sigmaaldrich.com |

| Monoisotopic Mass (Calculated) | 168.05866 u |

Spectroscopic and Structural Elucidation Methodologies for R 2 3 Fluorophenoxy Methyl Oxirane

The precise structural characterization of chiral molecules such as (R)-2-((3-Fluorophenoxy)methyl)oxirane is fundamental to understanding its chemical properties and potential applications. A suite of advanced analytical techniques is employed to confirm its molecular structure, establish its purity, and determine its absolute stereochemistry. These methodologies provide detailed insights into the connectivity of atoms, the three-dimensional arrangement, and the molecule's interaction with polarized light.

Computational and Theoretical Investigations of R 2 3 Fluorophenoxy Methyl Oxirane

Electron Density Distribution and Reactivity Indices

The electron density distribution in a molecule is fundamental to understanding its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the electron density and derive various reactivity indices that predict the most probable sites for electrophilic, nucleophilic, and radical attack.

Fukui Functions and Molecular Electrostatic Potential

Fukui Functions are crucial reactivity indicators derived from the change in electron density with respect to the change in the number of electrons. They identify the regions in a molecule that are most susceptible to different types of chemical attack.

f(r)+ : Indicates the propensity of a site to accept an electron (nucleophilic attack).

f(r)- : Indicates the propensity of a site to donate an electron (electrophilic attack).

f(r)0 : Indicates the propensity of a site to radical attack.

For (R)-2-((3-Fluorophenoxy)methyl)oxirane, the oxirane ring is expected to be a primary site of reactivity. The oxygen atom, with its lone pairs of electrons, would be a likely site for electrophilic attack. The carbon atoms of the strained oxirane ring are susceptible to nucleophilic attack, leading to ring-opening reactions. The fluorine atom on the phenoxy group, being highly electronegative, would influence the electron distribution of the aromatic ring.

Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution in a molecule. The MEP map highlights regions of negative potential (red/yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack.

In a hypothetical MEP map of this compound, negative potential would be concentrated around the oxygen atom of the oxirane ring and the fluorine atom. The hydrogen atoms and the carbon atoms of the oxirane ring would exhibit positive potential.

Hypothetical Fukui Function Indices for this compound

| Atomic Site | f(r)⁺ (Nucleophilic Attack) | f(r)⁻ (Electrophilic Attack) | f(r)⁰ (Radical Attack) |

| O (oxirane) | Low | High | Moderate |

| C1 (oxirane) | High | Low | Moderate |

| C2 (oxirane) | High | Low | Moderate |

| F (phenyl) | Moderate | High | Low |

| C3 (phenyl, attached to F) | Low | Moderate | Low |

This table is illustrative and represents expected trends. Actual values would require specific DFT calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule by describing the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization.

Hypothetical NBO Analysis: Major Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O, oxirane) | σ* (C1-C2, oxirane) | High |

| LP (O, ether) | σ* (C-O, oxirane) | Moderate |

| LP (F) | π* (C-C, phenyl ring) | Moderate |

| π (C=C, phenyl ring) | σ* (C-F) | Low |

This table is illustrative and represents expected trends. Actual values would require specific NBO calculations.

Emerging Research Avenues and Future Perspectives for R 2 3 Fluorophenoxy Methyl Oxirane

Development of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency

The synthesis of enantiomerically pure (R)-2-((3-Fluorophenoxy)methyl)oxirane hinges on achieving high stereoselectivity. A primary strategy for this is the kinetic resolution of a racemic mixture of 2-((3-Fluorophenoxy)methyl)oxirane. Research is focused on developing novel catalytic systems that can efficiently separate the desired (R)-enantiomer from the (S)-enantiomer.

A highly promising approach is the Hydrolytic Kinetic Resolution (HKR) catalyzed by chiral (salen)Co(III) complexes. unipd.itnih.gov This method uses water as a readily available and environmentally benign reagent to hydrolyze the unwanted (S)-epoxide into a diol, leaving the desired (R)-epoxide unreacted and in high enantiomeric excess. proquest.com The practical appeal of this method lies in its use of low loadings of a recyclable catalyst and its broad applicability to various terminal epoxides. nih.govacs.org Researchers are exploring new generations of salen-type ligands and bimetallic complexes to further enhance catalytic activity and selectivity, aiming for lower catalyst loadings and faster reaction times. researchgate.net

Key research findings indicate that selectivity factors (krel) for HKR can exceed 200 for certain substrates, demonstrating the high potential of this method for industrial application. nih.gov The goal is to develop catalysts that provide nearly perfect stereoselection, resulting in this compound with enantiomeric excess greater than 99%.

| Catalytic System | Typical Substrate | Key Advantages | Research Focus |

|---|---|---|---|

| Chiral (salen)Co(III) Complexes | Racemic Terminal Epoxides | High stereoselectivity (>99% ee), uses water as reagent, recyclable catalyst. unipd.itnih.gov | Development of new ligands, bimetallic systems, immobilization on solid supports. |

| Titanium/Tartrate Esters (Sharpless-type) | Prochiral Allylic Alcohols | Predictable stereochemistry, high enantioselectivity for specific substrates. libretexts.orgyoutube.com | Adapting for glycidyl (B131873) ether synthesis via different precursors. |

| Chiral Porphyrin Systems | Alkenes | High turnover numbers, robust catalysts. | Improving enantioselectivity for electron-deficient olefins. |

| Tungsten-Bishydroxamic Acid | Allylic/Homoallylic Alcohols | Uses environmentally benign H2O2 oxidant. acs.org | Broadening substrate scope and increasing catalyst stability. |

Exploration of Bio-Inspired Synthetic Transformations

Biocatalysis presents a powerful, green alternative to traditional chemical catalysis for producing chiral compounds like this compound. Enzymes operate under mild conditions, exhibit exquisite stereoselectivity, and generate minimal waste. researchgate.net

One major avenue of exploration is the use of epoxide hydrolases (EHs) . These enzymes catalyze the enantioselective hydrolysis of racemic epoxides. researchgate.netnih.gov By carefully selecting an EH, the (S)-enantiomer of 2-((3-Fluorophenoxy)methyl)oxirane can be selectively hydrolyzed to the corresponding diol, leaving the desired (R)-enantiomer at high optical purity. This bio-inspired kinetic resolution is a subject of intense research, with efforts in enzyme screening and protein engineering to discover or create EHs with optimal activity and selectivity for aryl glycidyl ethers. researchgate.net

Another promising biocatalytic strategy involves lipases . Lipases can be used in chemo-enzymatic epoxidation, where the enzyme generates a peracid in situ, which then acts as the oxidant. rsc.org More commonly, they are employed in the kinetic resolution of racemic epoxy alcohols through enantioselective hydrolysis or esterification. acs.orgjmbfs.org This approach offers high selectivity and leverages a class of robust and commercially available enzymes.

Direct asymmetric epoxidation of a precursor like 3-fluorophenoxy allyl ether using monooxygenases is also a compelling, though challenging, future direction. researchgate.net This would represent a highly atom-economical route to the final product.

| Enzyme Class | Transformation Principle | Application to Target Compound | Advantages |

|---|---|---|---|

| Epoxide Hydrolases (EHs) | Enantioselective ring-opening with water. nih.gov | Kinetic resolution of racemic 2-((3-fluorophenoxy)methyl)oxirane. | High selectivity, aqueous conditions, no cofactors needed. |

| Lipases | Enantioselective esterification or hydrolysis. acs.org | Kinetic resolution of a precursor epoxy alcohol. | High stability, broad substrate range, commercially available. jmbfs.org |

| Monooxygenases | Direct stereoselective oxygen insertion. researchgate.net | Asymmetric epoxidation of 3-fluorophenoxy allyl ether. | High atom economy, direct route to chiral product. |

| Haloalcohol Dehalogenases | Enantioselective ring-opening with other nucleophiles. nih.gov | Kinetic resolution via reaction with nucleophiles like azide (B81097) or cyanide. | Creates diverse functionalized products directly. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of this compound. Flow chemistry platforms provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly when handling reactive intermediates.

For the synthesis of aryl glycidyl ethers, flow reactors can be designed to handle the exothermic nature of the epoxide ring-opening and closing steps with high efficiency. The small reactor volumes and high surface-area-to-volume ratios allow for rapid heat dissipation, preventing runaway reactions and minimizing byproduct formation. This technology is ideal for integrating catalytic steps, such as a kinetic resolution, where precise residence time in the catalyst bed is crucial for achieving high enantioselectivity.

Automated synthesis platforms, which combine flow reactors with robotic handling and real-time analytics, represent the next frontier. These systems can perform high-throughput screening of reaction conditions (e.g., different catalysts, solvents, temperatures) to rapidly identify the optimal parameters for the synthesis of this compound. This accelerates process development and allows for on-demand manufacturing.

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by vessel surface area, potential for hot spots. | Excellent, due to high surface-area-to-volume ratio. |

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reaction volumes (hold-up). |

| Process Control | Slower response to parameter changes. | Precise and rapid control over temperature, pressure, and residence time. |

| Scalability | Complex, often requires re-optimization ("scaling up"). | Simpler, achieved by running the system for a longer time ("scaling out"). |

| Integration | Multi-step processes require isolation of intermediates. | Easily integrates multiple reaction and purification steps into a continuous sequence. |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

To optimize the synthesis of a chiral compound like this compound, a deep understanding of the reaction kinetics, pathway, and stereochemistry is essential. Process Analytical Technology (PAT) provides this insight by using advanced spectroscopic techniques for real-time, in-situ monitoring of chemical reactions. researchgate.netlongdom.org

Integrating spectroscopic probes (e.g., FTIR, Raman, NIR) directly into the reactor allows for continuous tracking of the concentrations of reactants, intermediates, products, and byproducts without the need for offline sampling. mt.comspectroscopyonline.com For a kinetic resolution, this means being able to pinpoint the exact moment when the highest yield and enantiomeric excess of the desired (R)-epoxide is achieved.

Future research will focus on applying more advanced PAT tools. For instance, in-situ chiral spectroscopy techniques, such as Vibrational Circular Dichroism (VCD), could potentially monitor the enantiomeric excess of the reaction mixture in real-time. researchgate.net This would provide an unprecedented level of process control, enabling dynamic adjustments to reaction conditions to maintain optimal stereoselectivity throughout the synthesis. This data is invaluable for creating robust and reproducible manufacturing processes. researchgate.net

| Spectroscopic Technique | Information Monitored | Advantages for Synthesis |

|---|---|---|

| FTIR (Fourier-Transform Infrared) | Concentrations of functional groups (e.g., epoxide ring, hydroxyl group). | Tracks reactant consumption and product/byproduct formation in real-time. mt.com |

| Raman Spectroscopy | Molecular vibrations, suitable for aqueous and biphasic systems. | Monitors changes in covalent bonds, useful for catalyst characterization. |

| NMR (Nuclear Magnetic Resonance) | Detailed structural information, quantification of isomers. | Can distinguish between different isomers and quantify components in complex mixtures. |

| VCD (Vibrational Circular Dichroism) | Chiral molecular structure, determination of enantiomeric excess (ee). researchgate.net | Potential for direct, real-time monitoring of stereoselectivity. |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical synthesis. For a target molecule like this compound, these computational approaches can dramatically accelerate the discovery and optimization of synthetic routes.

ML models can be trained on large datasets of chemical reactions to predict the outcomes of new, untested reactions. This includes predicting the yield, reaction time, and, crucially, the stereoselectivity. By inputting potential reactants, catalysts, and conditions for the synthesis of the target epoxide, an AI platform can rank the most promising experimental setups. This predictive power can significantly reduce the number of laboratory experiments required, saving time and resources.

Furthermore, AI can be coupled with automated synthesis platforms in a closed-loop system. The AI algorithm proposes a set of reaction conditions, the automated system performs the experiment, and the in-situ analytical tools (PAT) provide real-time data back to the algorithm. The AI then learns from this data and suggests the next set of experiments to perform, iteratively moving toward the optimal conditions for yield and enantioselectivity. This approach represents a paradigm shift from traditional, human-driven experimentation to autonomous, data-driven discovery.

| AI/ML Application | Input Data | Predicted Output | Impact on Synthesis |

|---|---|---|---|

| Retrosynthesis Planning | Target molecule structure: this compound | Plausible synthetic pathways and starting materials. | Identifies novel and efficient routes to the target. |

| Reaction Outcome Prediction | Reactants, catalyst, solvent, temperature, time. | Product structure, yield, enantiomeric excess (ee). | Prioritizes high-yielding, stereoselective reactions for lab testing. |

| Catalyst Design | Desired transformation, known catalyst structures. | Novel catalyst structures with potentially higher activity/selectivity. | Accelerates the discovery of next-generation catalysts. |

| Automated Optimization | Real-time data from PAT sensors. | Adjustments to flow rates, temperature, concentrations. | Enables self-optimizing reactors for maximum efficiency. |

Sustainable and Green Chemistry Approaches for its Synthesis and Derivatization

The principles of green chemistry are increasingly guiding the development of synthetic processes in the pharmaceutical and fine chemical industries. For this compound, future research is heavily focused on making its entire lifecycle more environmentally sustainable.

Key areas of development include:

Greener Solvents: Replacing traditional, hazardous solvents like dichloromethane (B109758) or DMF with more benign alternatives. Bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are being investigated for their efficacy in epoxide synthesis. whiterose.ac.uk

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. Direct asymmetric epoxidation is superior to kinetic resolution in this regard, as the latter inherently discards half of the starting material.

Safer Reagents: Moving away from stoichiometric, hazardous oxidants like m-CPBA towards catalytic systems that use hydrogen peroxide (H₂O₂) or even molecular oxygen, whose only byproduct is water. mdpi.comorganic-chemistry.org

Energy Efficiency: Utilizing flow chemistry and optimized catalytic systems to conduct reactions at lower temperatures and pressures, thereby reducing energy consumption. Electrochemical methods that operate at room temperature and pressure are also a promising green alternative. acs.org

Waste Reduction: Employing heterogeneous or recyclable catalysts (both chemical and biological) that can be easily separated from the reaction mixture and reused, minimizing waste streams. lsbu.ac.uk Solvent-free synthesis using phase-transfer catalysis is another effective strategy for waste reduction. researchgate.netchalmers.se

| Green Chemistry Principle | Traditional Approach | Emerging Sustainable Approach |

|---|---|---|

| Solvent Choice | Chlorinated solvents (e.g., Dichloromethane), Aprotic polar solvents (e.g., DMF). | Bio-derived solvents (2-MeTHF, CPME), ionic liquids, or solvent-free conditions. whiterose.ac.ukchalmers.se |

| Oxidant | Stoichiometric peracids (e.g., m-CPBA). | Catalytic H₂O₂ or O₂; electrochemical oxidation using water. organic-chemistry.orgacs.org |

| Catalyst | Homogeneous, single-use catalysts. | Immobilized, heterogeneous, or biocatalysts for easy separation and recycling. lsbu.ac.uk |

| Efficiency Metric | Focus primarily on chemical yield. | Emphasis on atom economy, E-Factor, and overall process mass intensity. |

| Energy Input | High temperatures and pressures. | Lower temperatures via more active catalysts; ambient conditions with flow/electrochemistry. |

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for preparing enantiomerically pure (R)-2-((3-Fluorophenoxy)methyl)oxirane?

- Methodological Answer :

- Oxidation of vinyl aromatics : Use m-CPBA or other peracids to epoxidize precursor alkenes. Ensure stereochemical control by optimizing reaction conditions (e.g., temperature, solvent polarity) .

- Chiral resolution : Employ enzymatic kinetic resolution or chiral chromatography to separate enantiomers post-synthesis. For example, use immobilized lipases or chiral stationary phases in HPLC .

- Key Validation : Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents.

Q. How can the epoxide group in this compound be quantitatively characterized?

- Methodological Answer :

- Oxirane oxygen content : Apply the AOCS Cd 9-57 method, which involves HCl/dioxane titration to determine epoxy equivalence .

- Spectroscopic analysis :

- IR spectroscopy : Identify the oxirane ring C-O-C stretch at ~850–950 cm.

- NMR : Detect deshielded oxirane protons (δ 3.0–4.5 ppm) and coupling patterns for stereochemical confirmation .

Q. What are the key differences in reactivity between this compound and its non-fluorinated analogs?

- Methodological Answer :

- Electronic effects : The electron-withdrawing 3-fluorophenoxy group increases electrophilicity of the oxirane ring, accelerating nucleophilic attacks (e.g., by amines or thiols). Compare rate constants using kinetic studies in polar aprotic solvents (DMF, DMSO) .

- Steric effects : Fluorine's small size minimizes steric hindrance, enabling regioselective ring-opening. Validate via X-ray crystallography or computational modeling (DFT) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting regioselectivity during nucleophilic ring-opening of this compound?

- Methodological Answer :

- DFT studies : Optimize transition states for nucleophilic attacks at both oxirane carbons using Gaussian basis sets (e.g., cc-pVTZ). Calculate activation energies to predict dominant pathways .

- Solvent modeling : Incorporate solvent effects (e.g., PCM model for DMSO) to refine predictions. Compare with experimental yields from reactions with amines or azides .

- Case Study : A 2023 study showed 85% agreement between DFT-predicted regioselectivity and HPLC-measured product ratios for epoxide-amine reactions .

Q. What experimental approaches resolve contradictions in reported catalytic efficiencies for asymmetric epoxidation of precursors?

- Methodological Answer :

- Systematic screening : Test Jacobsen-Katsuki or Shi catalysts under varied conditions (pH, solvent, oxidant). Use DOE (Design of Experiments) to identify critical factors .

- Kinetic profiling : Employ stopped-flow spectroscopy or in-situ IR to monitor epoxidation rates. Correlate with steric/electronic parameters (Hammett constants) of substituents .

- Data reconciliation : Apply multivariate analysis to isolate variables (e.g., trace moisture, catalyst loading) causing yield discrepancies.

Q. How does the 3-fluorophenoxy group influence the compound’s stability under acidic vs. basic conditions?

- Methodological Answer :

- Stability assays :

- Acidic conditions : Expose to HCl/THF (0.1–1.0 M) and monitor degradation via NMR. Compare half-lives with non-fluorinated analogs.

- Basic conditions : Use NaOH/MeOH (pH 10–12) and track oxirane ring-opening by LC-MS.

- Mechanistic insight : Fluorine’s inductive effect stabilizes transition states in acid-catalyzed hydrolysis but destabilizes base-mediated attacks due to increased electron deficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。